

# A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Amino-3-(4-chlorophenyl)propanoic acid

Cat. No.: B026281

[Get Quote](#)

## Executive Summary

**3-Amino-3-(4-chlorophenyl)propanoic acid** is a non-proteinogenic  $\beta$ -amino acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a 4-chlorophenyl ring, imparts unique steric and electronic properties that are leveraged in the design of novel therapeutic agents. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol, a standard analytical workflow for its characterization, and a discussion of its primary applications in drug discovery and chemical biology. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile synthetic intermediate.

## Physicochemical Properties and Chemical Identifiers

The fundamental characteristics of a compound are critical for its application in synthesis and material science. **3-Amino-3-(4-chlorophenyl)propanoic acid** is typically supplied as a stable, off-white solid, facilitating its handling and storage under standard laboratory conditions.<sup>[1][2]</sup> The key properties and identifiers are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	199.63 g/mol	[3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	[4][6][7]
Appearance	Off-white solid / powder	[1][2]
Melting Point	223 °C (decomposes)	[2][3][5][8]
CAS Number	19947-39-8 (racemic)	[3][4][6]
CAS Number	131690-60-3 ((S)-enantiomer)	[1][7]
SMILES String	<chem>NC(CC(O)=O)c1ccc(Cl)cc1</chem>	[3][6]
InChI Key	BXGDBHAMTMMNTO-UHFFFAOYSA-N	[3][6]
Storage Conditions	Room temperature, dry, sealed container	[2][4][8]

## Synthesis Protocol: One-Pot Reaction from 4-Chlorobenzaldehyde

The synthesis of  $\beta$ -amino acids can be achieved through various methods. A common and efficient approach for preparing the racemic form of **3-amino-3-(4-chlorophenyl)propanoic acid** involves a one-pot reaction using readily available commercial starting materials: 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in an alcohol solvent.[9][10] This method is advantageous due to its operational simplicity and respectable yields.

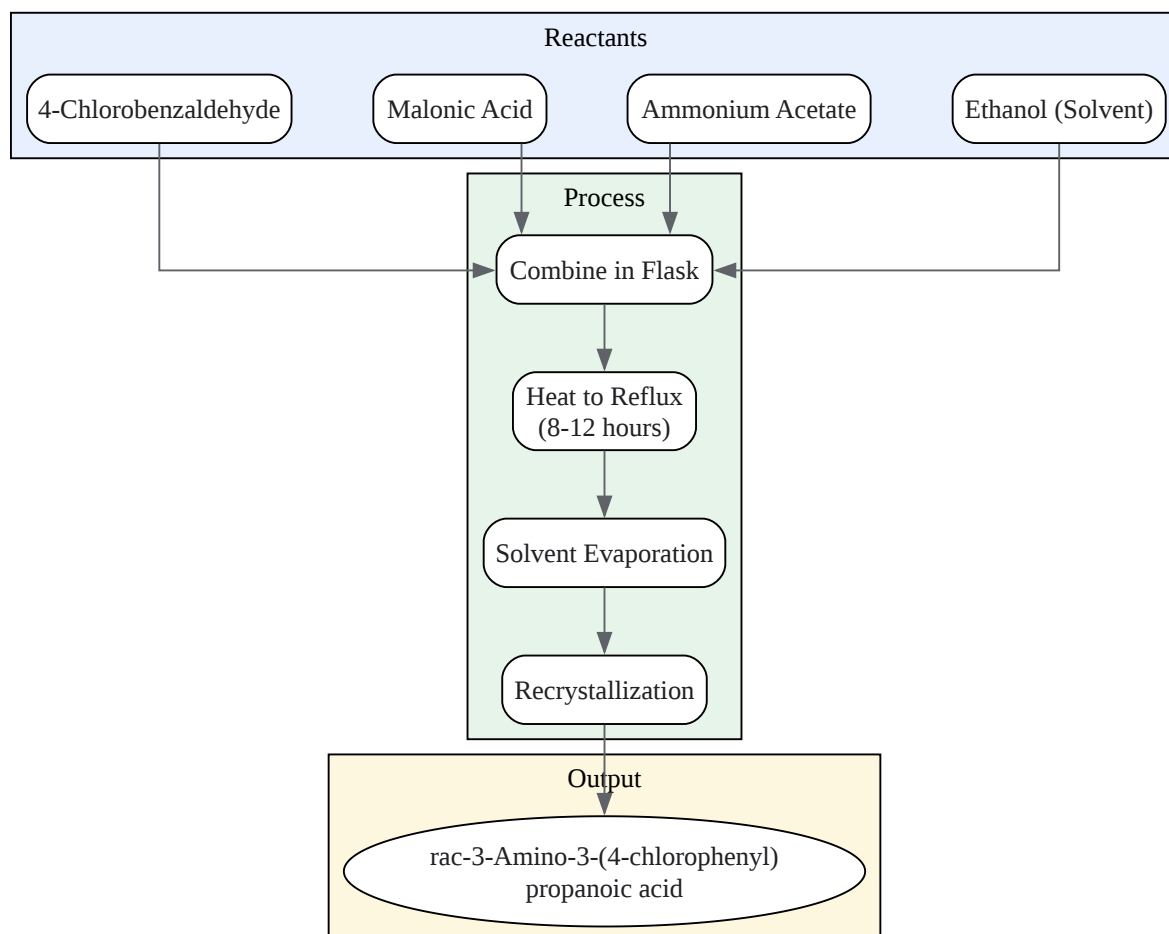
## Rationale and Mechanistic Insight

This reaction is a variation of the Knoevenagel condensation followed by a Michael addition and subsequent decarboxylation. Initially, 4-chlorobenzaldehyde reacts with malonic acid. The ammonium acetate serves as both a catalyst and the nitrogen source for the amino group. The process is driven to completion by heating under reflux, resulting in the formation of the target  $\beta$ -amino acid. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction at a suitable temperature.

## Step-by-Step Experimental Protocol

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in appropriate molar ratios. A published example uses a suspension of malonic acid (530 g), 4-chlorobenzaldehyde (666 g), and ammonium acetate (590 g) in 1500 mL of ethanol.[\[10\]](#)
- **Reflux:** Place the flask in a heating mantle and bring the ethanol mixture to a gentle reflux.
- **Reaction Monitoring:** Allow the reaction to proceed under reflux for approximately 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
- **Solvent Removal:** After the reaction is complete, remove the ethanol using a rotary evaporator to yield the crude product.
- **Workup and Purification:** The crude solid is often purified by recrystallization. The specific solvent system for recrystallization may vary but often involves an aqueous or alcohol-based system to isolate the product as a colorless or off-white solid. A reported synthesis following a similar procedure isolated the crude product as a colorless solid with a 65% yield.[\[9\]](#)
- **Drying:** Dry the purified product under a vacuum to remove any residual solvent.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: One-pot synthesis workflow for the target compound.

## Analytical Workflow for Quality Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms that the

material meets the required specifications for downstream applications.

## Purity Assessment via High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the percentage purity of the compound and detect any residual starting materials or byproducts.
- Methodology:
  - Column: A reverse-phase C18 column is typically used.
  - Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
  - Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-254 nm.
  - Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total peak area. Commercial suppliers often guarantee purity of  $\geq 97\%$  or  $\geq 98\%$  by HPLC.<sup>[1][3][11]</sup>

## Molecular Weight Confirmation via Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology:
  - Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
  - Analysis: In positive ion mode, the expected  $[M+H]^+$  ion would be observed at  $m/z$   $199.63 + 1.01 = 200.64$ . The characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be visible in the mass spectrum, providing definitive evidence of its presence.

## Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the precise chemical structure and arrangement of atoms.
- Methodology:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the chlorophenyl ring, the methine proton (CH) adjacent to the amino group, and the diastereotopic methylene protons ( $\text{CH}_2$ ) of the propanoic acid backbone.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the two aliphatic carbons.

## Core Applications in Research and Development

The utility of **3-amino-3-(4-chlorophenyl)propanoic acid** stems from its unique structure, making it a valuable intermediate in several research areas.

- Peptide Synthesis and Medicinal Chemistry: The enantiomerically pure forms, particularly (S)-**3-amino-3-(4-chlorophenyl)propanoic acid**, are crucial chiral building blocks.<sup>[1]</sup> The Fmoc-protected version is widely used in solid-phase peptide synthesis to create novel peptides with enhanced pharmacological properties.<sup>[11]</sup> The chlorophenyl group can improve binding affinity to biological targets and increase metabolic stability.
- Drug Discovery for Neurological Disorders: This compound serves as a key intermediate in the synthesis of molecules targeting the central nervous system.<sup>[1][8]</sup> Its structural similarity to neurotransmitters allows it to be used as a scaffold for developing potential treatments for neurological and psychiatric conditions.<sup>[1][11][12]</sup>
- Development of Agrochemicals: Dipeptide compounds derived from this amino acid have been patented for their potent fungicidal activity, highlighting its application beyond pharmaceuticals in the agricultural sector.<sup>[10]</sup>
- Cancer Research: Derivatives of related amino propanoic acids have been investigated for their anticancer properties.<sup>[13][14]</sup> The synthetic versatility of the core structure allows for

the creation of libraries of compounds for screening against cancer cell lines.

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as an irritant.[2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[15]
- **Personal Protective Equipment (PPE):** Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is required.[3][16] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
- **Storage:** The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, consistent with standard practices for chemical reagents.[16][17] It is stable under normal storage conditions.[17]

## Conclusion

**3-Amino-3-(4-chlorophenyl)propanoic acid** is more than a simple chemical reagent; it is a versatile and enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and diverse applications in peptide chemistry, drug discovery, and agrochemicals underscore its importance. For researchers and developers, a thorough understanding of this compound's characteristics and handling is the first step toward unlocking its full potential in creating next-generation bioactive molecules.

## References

- **(3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.** (n.d.). PubChem.
- Supporting Information - Wiley-VCH. (2005). Wiley Online Library.
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). ChemBK.
- United States Patent 6,448,228. (2002). Google Patents.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- **3-Amino-3-(4-chlorophenyl)propanoic acid.** (n.d.). MySkinRecipes.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). National Institutes of Health (NIH).
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid. (n.d.). PubChem.

- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID. (n.d.). Chemdad Co.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 3-氨基-3-(4-氯苯基)-丙酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. chembk.com [chembk.com]
- 6. 3-Amino-3-(4-chlorophenyl)propionic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C<sub>9</sub>H<sub>10</sub>ClNO<sub>2</sub> | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-3-(4-chlorophenyl)propanoic acid [myskinrecipes.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbino.com [nbino.com]
- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub> | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]



- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Amino-3-(4-chlorophenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026281#3-amino-3-4-chlorophenyl-propanoic-acid-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)